2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidin-4-one core, a phenyl group, and a 4-methylpiperidin-1-yl substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidin-4-one core.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Attachment of the 4-Methylpiperidin-1-yl Group: This step involves the reaction of the intermediate compound with 4-methylpiperidine under controlled conditions.
Final Functionalization:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Phenyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted thienopyrimidines with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
- 1-(2-Piperidin-2-ylethyl)pyrrolidin-2-one
- 1-(4-Fluoro-2-methylphenyl)piperidin-4-one
Uniqueness
2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thieno[2,3-d]pyrimidin-4-one core with a 4-methylpiperidin-1-yl group and a phenyl group sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S2/c1-3-11-26-22(28)18-14-19(17-7-5-4-6-8-17)30-21(18)24-23(26)29-15-20(27)25-12-9-16(2)10-13-25/h3-8,14,16H,1,9-13,15H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQMONZAAZNRJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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